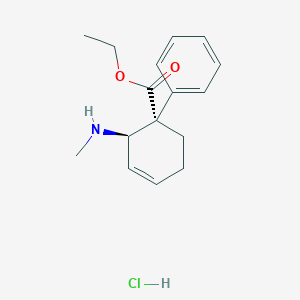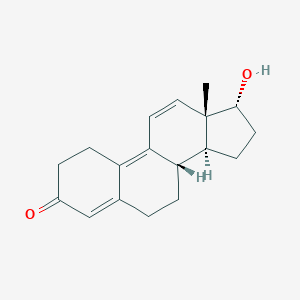
2-N-Carboxamidinonormianserin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-N-Carboxamidinonormianserin, also known as NCAN, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of neuroscience. NCAN is a derivative of the well-known serotonin antagonist, mianserin, and has been shown to have a high affinity for the 5-HT2A receptor.
Wirkmechanismus
2-N-Carboxamidinonormianserin is a selective antagonist of the 5-HT2A receptor, which is a subtype of the serotonin receptor. This receptor is involved in various physiological processes, including mood regulation, perception, and cognition. By blocking the 5-HT2A receptor, 2-N-Carboxamidinonormianserin is thought to modulate the activity of dopaminergic and glutamatergic neurons in the brain, which can lead to changes in mood and behavior.
Biochemische Und Physiologische Effekte
2-N-Carboxamidinonormianserin has been shown to have a range of biochemical and physiological effects, including changes in neurotransmitter release, synaptic plasticity, and gene expression. One study found that 2-N-Carboxamidinonormianserin was able to increase the expression of genes involved in neurogenesis and synaptic plasticity, which are important processes for learning and memory.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-N-Carboxamidinonormianserin in lab experiments is its high selectivity for the 5-HT2A receptor, which allows for more precise manipulation of this receptor subtype. However, one limitation of using 2-N-Carboxamidinonormianserin is its relatively low potency compared to other 5-HT2A antagonists, which may require higher concentrations to achieve the desired effects.
Zukünftige Richtungen
There are several future directions for research on 2-N-Carboxamidinonormianserin, including its potential use in combination with other drugs for the treatment of neurological disorders, its effects on other serotonin receptor subtypes, and its potential use as a tool for studying the role of the 5-HT2A receptor in various physiological processes. Additionally, further studies are needed to determine the optimal dosage and administration of 2-N-Carboxamidinonormianserin for therapeutic use.
Synthesemethoden
The synthesis of 2-N-Carboxamidinonormianserin involves the reaction of mianserin with a carboxylic acid derivative, typically in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting compound is then purified through column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
2-N-Carboxamidinonormianserin has been studied for its potential use in the treatment of various neurological disorders, including schizophrenia, depression, and anxiety. One study found that 2-N-Carboxamidinonormianserin was able to reduce the hyperactivity of dopaminergic neurons in the prefrontal cortex, which is a common feature of schizophrenia. Another study found that 2-N-Carboxamidinonormianserin was able to increase the production of brain-derived neurotrophic factor (BDNF), which is a protein that plays a key role in the growth and survival of neurons.
Eigenschaften
CAS-Nummer |
139995-66-7 |
|---|---|
Produktname |
2-N-Carboxamidinonormianserin |
Molekularformel |
C18H21ClN4 |
Molekulargewicht |
328.8 g/mol |
IUPAC-Name |
2,5-diazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),8,10,12,15,17-hexaene-5-carboximidamide;hydrochloride |
InChI |
InChI=1S/C18H20N4.ClH/c19-18(20)21-9-10-22-16-8-4-2-6-14(16)11-13-5-1-3-7-15(13)17(22)12-21;/h1-8,17H,9-12H2,(H3,19,20);1H |
InChI-Schlüssel |
NOXUYEBNEVPERW-UHFFFAOYSA-N |
SMILES |
C1CN2C(CN1C(=N)N)C3=CC=CC=C3CC4=CC=CC=C42.Cl |
Kanonische SMILES |
C1CN2C(CN1C(=N)N)C3=CC=CC=C3CC4=CC=CC=C42.Cl |
Synonyme |
2-carboxamidino-1,2,3,4,10,14b-hexahydrodibenzo(c.f.)pyranzino(1,2-a)azepine hydrochloride 2-N-carboxamidinonormianserin FCC5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



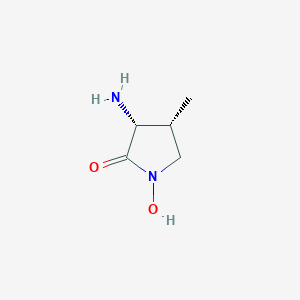
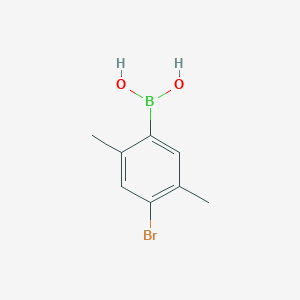
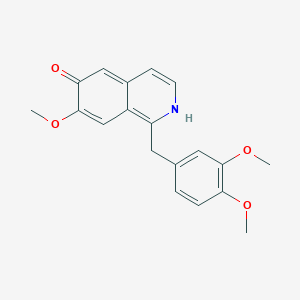
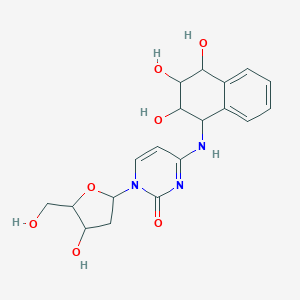
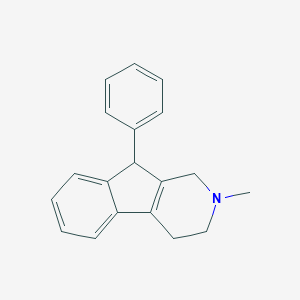
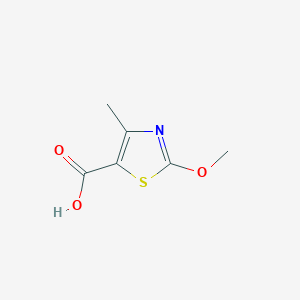
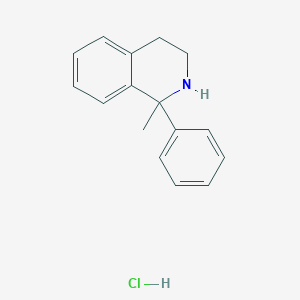
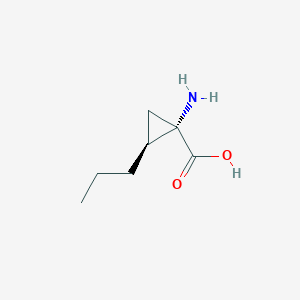
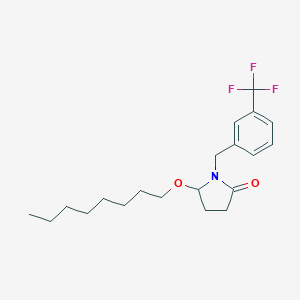
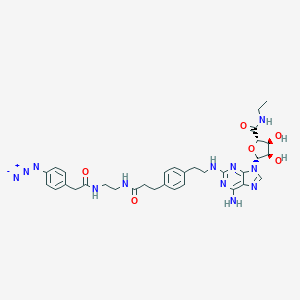
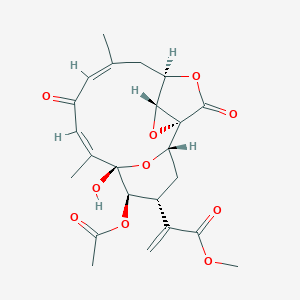
![(1R,6R)-9-methyl-9-azabicyclo[4.2.1]nonan-2-one](/img/structure/B164634.png)
